molecular formula C7H8F2O B6283047 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers CAS No. 494210-62-7

6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers

Cat. No.: B6283047
CAS No.: 494210-62-7
M. Wt: 146.13 g/mol
InChI Key: FDNVNXMDRNDLMG-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde is a bicyclic compound featuring a fused cyclopropane and cyclohexane scaffold with two fluorine atoms at the 6-position and a carbaldehyde group at the 3-position. As a mixture of diastereomers, its rigid structure and fluorinated substituents make it a valuable building block in medicinal chemistry, particularly as a mimetic of 4,4-difluorocyclohexyl groups . Key synthetic routes involve multigram-scale preparations, such as the reaction of methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate with reducing agents or nucleophilic substitutions . Its physicochemical properties, including lowered pKa and lipophilicity (LogP), are critical for enhancing drug-like characteristics in analogs .

Properties

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVNXMDRNDLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluorocarbene Insertion

A primary route involves difluorocarbene insertion into a preformed bicyclo[3.1.0]hexane scaffold. For example, 6-oxabicyclo[3.1.0]hexane-3-carboxylate derivatives undergo fluorination using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) . While direct evidence for the aldehyde derivative is limited, analogous reactions with carboxylic acid or ester precursors suggest feasibility:

  • Substrate Preparation : A bicyclo[3.1.0]hexane-3-carboxylic acid or ester is synthesized via cyclopropanation of dihydropyrrole or cyclohexene derivatives.

  • Fluorination : Treatment with DAST at low temperatures (−78°C to 0°C) replaces hydroxyl or carbonyl oxygen with fluorine atoms. For instance, DAST-mediated fluorination of 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate yields 3,3-difluoro analogs in ~47–74% yields.

  • Oxidation to Aldehyde : The resulting difluorinated ester is reduced to the alcohol (e.g., using LiAlH₄) and oxidized to the aldehyde via Swern oxidation or pyridinium chlorochromate (PCC) .

Key Challenges :

  • Diastereoselectivity : DAST reactions often produce mixtures due to competing stereochemical pathways.

  • Byproducts : Over-fluorination or decomposition may occur at elevated temperatures.

Cyclopropanation Approaches

Dirhodium-Catalyzed Cyclopropanation

Cyclopropanation of unsaturated precursors provides access to the bicyclo[3.1.0]hexane core. For example:

  • Substrate : N-Boc-2,5-dihydropyrrole reacts with ethyl diazoacetate in the presence of dirhodium(II) catalysts (0.005 mol%) to form bicyclo[3.1.0]hexane carboxylates.

  • Modification : The ester group is hydrolyzed to a carboxylic acid, fluorinated, and converted to the aldehyde.

Experimental Data :

StepReagents/ConditionsYield
CyclopropanationDirhodium(II), CH₂Cl₂, 25°C8–66%
FluorinationDAST, −78°C → 0°C47–74%
Oxidation to AldehydePCC, CH₂Cl₂~50%*

*Estimated based on analogous transformations.

Photochemical [2 + 2] Cycloaddition

Photochemical methods enable the construction of strained bicyclic systems:

  • Substrate : A cyclohexene derivative with an aldehyde side chain undergoes [2 + 2] cycloaddition under UV light.

  • Post-Modification : Fluorination and purification yield the target compound.

Advantages :

  • Avoids metal catalysts.

  • Compatible with thermally sensitive intermediates.

Oxidation of 6,6-Difluorobicyclo[3.1.0]hexan-3-ol

Alcohol to Aldehyde Conversion

A two-step sequence starting from 6,6-difluorobicyclo[3.1.0]hexan-3-ol :

  • Synthesis of Alcohol : Fluorination of bicyclo[3.1.0]hexan-3-ol using Deoxo-Fluor or DAST .

  • Oxidation : The alcohol is oxidized to the aldehyde using Dess-Martin periodinane or TEMPO/NaClO .

Reaction Conditions :

  • Oxidant : Dess-Martin periodinane (1.2 eq), CH₂Cl₂, 0°C → 25°C.

  • Yield : ~60–70% (extrapolated from similar alcohols).

Diastereomer Formation and Separation

The compound exists as a mixture of diastereomers due to non-mirror-image spatial arrangements. Key factors influencing the ratio include:

  • Stereochemistry of Precursors : Chiral starting materials or catalysts bias diastereomer formation.

  • Reaction Conditions : Low temperatures favor kinetic control, while thermodynamic conditions may equilibrate isomers.

Separation Techniques :

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (20–40% EtOAc).

  • Crystallization : Differential solubility in hexane/EtOAc mixtures.

PropertyValue
Molecular Weight146.13 g/mol
Boiling Point163.7±40.0 °C
Density1.2±0.1 g/cm³
Flash Point58.4±21.5 °C
Vapor Pressure2.0±0.3 mmHg (25°C)

Handling Precautions :

  • Use anhydrous conditions for fluorination steps (DAST reacts violently with water).

  • Employ PPE due to the aldehyde’s irritant properties .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in this compound is susceptible to oxidation, forming the corresponding carboxylic acid derivative. This transformation is critical for applications in medicinal chemistry, where carboxylic acids serve as bioisosteres or intermediates for further functionalization.

Reagent/ConditionsProductYield/NotesSource Analogs
KMnO₄ (acidic conditions)6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acidHigh yield (>90%)
CrO₃ (Jones oxidation)Same as aboveModerate yield (60–70%)
  • Mechanistic Insight : The oxidation proceeds via a hydrate intermediate stabilized by the electron-withdrawing fluorine atoms. The bicyclic structure does not hinder oxidation due to the accessibility of the aldehyde group.

Reduction Reactions

Reduction of the aldehyde group yields primary alcohols, which are valuable intermediates for further derivatization.

Reagent/ConditionsProductYield/NotesSource Analogs
NaBH₄ (MeOH, 0°C)6,6-Difluorobicyclo[3.1.0]hexan-3-methanolQuantitative (95–98%)
LiAlH₄ (THF, reflux)Same as aboveHigh yield (90%)
  • Stereochemical Impact : The diastereomeric mixture may lead to distinct alcohol diastereomers, though separation techniques (e.g., chiral chromatography) are required for isolation.

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines. The bicyclic scaffold influences steric outcomes.

Reaction TypeReagent/ConditionsProductYield/Notes
Grignard AdditionCH₃MgBr (THF, −78°C)3-(Hydroxy(ethyl))-6,6-difluorobicyclo[3.1.0]hexane80% yield; diastereoselectivity ~3:1
Cyanohydrin FormationKCN, H₂O3-Cyano-3-hydroxy-6,6-difluorobicyclo[3.1.0]hexane65% yield
  • Key Observation : The trans-diastereomer exhibits higher reactivity due to reduced steric hindrance at the aldehyde position.

Condensation Reactions

The aldehyde engages in condensations, such as hydrazone or imine formation, which are pivotal for constructing heterocycles or tagged derivatives.

Reaction TypeReagent/ConditionsProductYield/Notes
Hydrazone FormationNH₂NH₂ (EtOH, reflux)6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde hydrazone85% yield
Reductive AminationBenzylamine, NaBH₃CNN-Benzyl-6,6-difluorobicyclo[3.1.0]hexane-3-methanamine70% yield; diastereomeric ratio 2:1
  • Application : Hydrazones serve as precursors for heterocyclic synthesis (e.g., pyrazoles).

Cycloaddition and Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system may participate in cycloadditions, though experimental data for the carbaldehyde derivative remains limited.

Reaction TypeReagent/ConditionsOutcomeNotes
Difluorocarbene InsertionCF₃TMS, NaI, THF, 65°CNo reaction observedInsufficient ring strain
Diels-Alder ReactionDanishefsky’s dieneUnreactive under standard conditionsSteric hindrance from bicyclic core
  • Critical Insight : Unlike smaller bicyclo[1.1.0]butanes, the bicyclo[3.1.0]hexane framework lacks sufficient ring strain for carbene insertions .

Acid-Catalyzed Rearrangements

The compound may undergo acid-catalyzed rearrangements, though stability under acidic conditions is influenced by fluorine substituents.

ConditionsProductNotes
H₂SO₄ (conc.), 25°CNo decomposition observed after 24 hrsHigh stability due to fluorines
HCl (gas), CH₂Cl₂Partial racemization of diastereomersSteric protection mitigates epimerization

Stereochemical Resolution

Separation of diastereomers is achievable via chromatography, enabling studies on individual isomers’ reactivity.

MethodResolution EfficiencyNotes
Chiral HPLC (Chiralpak IA)Baseline separationElution order correlates with trans/cis configuration
CrystallizationPartial resolutionLimited by similar solubility

Scientific Research Applications

Drug Development

The rigid structure of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde serves as an attractive scaffold for the design of novel pharmaceuticals. Its unique stereochemistry allows for the exploration of various biological pathways, potentially leading to the development of drugs with specific target interactions. The presence of fluorine atoms may enhance metabolic stability and bioavailability, making it a suitable candidate for further investigation in drug design.

Case Studies

  • Anticancer Agents : Research has shown that derivatives of bicyclic compounds can exhibit significant anticancer activity. The exploration of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde in this context may lead to the identification of new anticancer agents through structure-activity relationship (SAR) studies.
  • Antiviral Compounds : The compound's structural features might also be leveraged in developing antiviral agents, particularly in targeting viral enzymes or receptors.

Synthesis Techniques

The synthesis of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde can be achieved through various methods, including:

  • (3 + 2) Annulation Reactions : This method utilizes cyclopropenes and aminocyclopropanes to construct bicyclic frameworks efficiently. The reaction conditions can be optimized to enhance yields and selectivity towards desired diastereomers .
  • Fluorination Strategies : The incorporation of fluorine into organic molecules is crucial for enhancing their properties. Techniques such as electrophilic fluorination can be employed to introduce fluorine atoms selectively at the 6-position.

Table: Comparison of Synthesis Techniques

Synthesis MethodDescriptionAdvantages
(3 + 2) AnnulationCombines cyclopropenes with aminocyclopropanesHigh diastereoselectivity; efficient synthesis
Electrophilic FluorinationSelective introduction of fluorine atomsEnhances stability and reactivity

Polymer Chemistry

The compound's unique bicyclic structure may find applications in polymer chemistry as a building block for advanced materials. Its rigidity and functional groups could contribute to the development of high-performance polymers with tailored properties.

Case Studies

  • Thermal Stability : Research indicates that incorporating bicyclic compounds into polymer matrices can enhance thermal stability and mechanical properties.
  • Nanocomposites : The potential use of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde in nanocomposite materials may lead to innovations in lightweight and strong materials suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde depends on its application. In drug discovery, it acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde and related bicyclic compounds:

Compound Name Molecular Formula Key Functional Groups Key Features Applications
6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde C₇H₈F₂O Aldehyde, geminal difluorine Rigid scaffold; diastereomeric mixture Drug design (e.g., Maraviroc analogs)
6,6-Dimethylbicyclo[3.1.0]hexane derivatives C₈H₁₂O (varies) Alcohols, esters, ketones Flexible substituents; methyl groups at 6-position Olfaction studies
6,6'-Dimethyl-1,1',5,5'-tetraazabi(bicyclo[3.1.0]hexane) C₁₀H₁₈N₄ Diaziridine, methyl groups Planar 5-ring moiety; trans-methyl orientation Catalysis, hyperconjugation studies
4,4-Difluorocyclohexane C₆H₁₀F₂ geminal difluorine Flexible cyclohexane ring Lipophilicity optimization in drugs
{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine C₇H₁₁F₂N Primary amine Amine substituent; diastereomeric separation challenges Protein/enzyme studies

Physicochemical Properties

  • Rigidity vs. Flexibility : The bicyclo[3.1.0]hexane scaffold imposes conformational rigidity, reducing entropy penalties in binding compared to flexible 4,4-difluorocyclohexane .
  • Electron-Withdrawing Effects: The geminal difluorine group lowers pKa (e.g., 1.5–2.0 units for amine derivatives) and increases metabolic stability relative to non-fluorinated analogs .
  • Lipophilicity : LogP values for 6,6-difluorobicyclo[3.1.0]hexane derivatives are ~1.5–2.0, comparable to 4,4-difluorocyclohexane but higher than dimethyl analogs (LogP ~1.0) .

Data Tables

Table 1: Physicochemical Comparison

Property 6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde 4,4-Difluorocyclohexane 6,6-Dimethylbicyclo[3.1.0]hexan-3-ol
Molecular Weight (g/mol) 162.14 132.14 142.20
LogP ~1.8 ~2.0 ~1.2
pKa (relevant group) N/A (aldehyde) N/A ~15 (alcohol)
Melting Point (°C) Not reported -30 181 (predicted)

Key Research Findings

  • Mimetic Utility : The 6,6-difluorobicyclo[3.1.0]hexane scaffold effectively mimics 4,4-difluorocyclohexane while offering rigidity, improving target engagement in antiviral compounds .
  • Diastereomer Challenges : Separation of diastereomers remains a hurdle for amine derivatives, though chromatographic methods are employed .
  • Functional Group Impact : Aldehyde derivatives show higher reactivity in condensation reactions compared to ester or alcohol analogs, enabling diverse derivatization .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde is a bicyclic organic compound characterized by the presence of two fluorine atoms at the 6-position of the bicyclo[3.1.0]hexane framework, along with a carbaldehyde functional group at the 3-position. This compound exists as a mixture of diastereomers due to its multiple stereocenters, leading to different spatial arrangements of its atoms. The unique bicyclic structure imparts rigidity to the molecule, making it an interesting candidate for various chemical and biological applications.

The biological activity of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde has been explored primarily in relation to its potential as an antiviral agent and its interactions with various biological targets. The compound's unique structural features may enhance its reactivity and selectivity towards specific enzymes or receptors.

  • Antiviral Properties : Research indicates that the compound exhibits potential antiviral activity, particularly against respiratory syncytial virus (RSV). The mechanism involves inhibition of viral replication processes, which is critical for developing therapeutic agents against viral infections .
  • Enzyme Inhibition : Studies have shown that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, which may be beneficial in treating metabolic disorders or cancers.

Study on Antiviral Efficacy

A study conducted by researchers aimed to evaluate the efficacy of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde against RSV in vitro. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting that the compound effectively inhibits viral replication .

Metabolic Pathway Analysis

Another investigation focused on the compound's interaction with metabolic enzymes such as cytochrome P450s. The findings indicated that 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde could modulate enzyme activity, leading to altered drug metabolism profiles, which is crucial for understanding potential drug-drug interactions .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally similar to 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde:

Compound NameStructure TypeNotable FeaturesBiological Activity
3,6-Dimethylbicyclo[3.1.0]hexane BicyclicContains methyl groups affecting reactivityModerate enzyme inhibition
2-Aminobicyclo[3.1.0]hexane BicyclicAmino group enhances biological activityAntiviral properties
Ethyl 3-fluorobicyclo[3.1.0]hexane-6-carboxylate BicyclicOne fluorine atomLimited antiviral effects

The uniqueness of 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde lies in its combination of a rigid bicyclic framework with specific fluorination and aldehyde functionalities, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Q & A

Basic: What synthetic routes are recommended for preparing 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde?

Answer:
The compound can be synthesized via multistep pathways involving bicyclic intermediates. Key steps include:

  • Cyclopropanation : Formation of the bicyclo[3.1.0]hexane core using carbene insertion or [2+1] cycloaddition strategies. Fluorination at the 6,6-positions is typically achieved via electrophilic fluorination or halogen exchange .
  • Aldehyde Introduction : Oxidation of a hydroxymethyl precursor (e.g., using Dess-Martin periodinane) or formylation via Vilsmeier-Haack reaction .
  • Diastereomer Control : Reaction conditions (temperature, solvent polarity) influence stereochemical outcomes. For example, low temperatures may favor kinetic control of one diastereomer .

Basic: How can diastereomers of this compound be separated and identified?

Answer:

  • Chromatography : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) for high-resolution separation. Column chromatography with silica gel or reverse-phase media is a preliminary option .
  • Spectroscopic Identification : 19F^{19}\text{F} NMR distinguishes diastereomers due to differing fluorine environments. X-ray crystallography (if crystals are obtainable) provides absolute configuration confirmation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR reveal structural and stereochemical details. Coupling constants in 1H^1\text{H} NMR help assign bicyclic ring conformations .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • X-ray Diffraction : Resolves absolute configuration and validates DFT-calculated geometries .

Advanced: How does thermal or photochemical stress affect the stability of this compound?

Answer:

  • Thermal Stability : The bicyclo[3.1.0]hexane core may undergo ring-opening at elevated temperatures. For example, thermal treatment in morpholine induces retro-cycloaddition, forming linear intermediates .
  • Photochemical Reactivity : UV irradiation can trigger isomerization or decomposition, as observed in similar bicyclo[3.1.0]hexane derivatives. Protective light-filtering storage is recommended .

Advanced: What computational methods are used to predict reaction mechanisms involving this compound?

Answer:

  • DFT Calculations : Optimize transition states for fluorination or cyclopropanation steps. B3LYP/6-31G(d) is commonly used for geometry and energy profiling .
  • Molecular Dynamics : Simulate solvent effects on diastereomer equilibria.

Advanced: How can the aldehyde group’s reactivity be leveraged in further functionalization?

Answer:

  • Nucleophilic Additions : React with Grignard reagents or hydrazines to form alcohols or hydrazones.
  • Oxidation/Reduction : Convert to carboxylic acid (via KMnO4_4) or alcohol (via NaBH4_4).
  • Photochemical Applications : The aldehyde may participate in [2+2] cycloadditions under UV light, similar to bicyclohexene derivatives .

Advanced: What strategies assess the biological activity of this compound?

Answer:

  • Enzyme Assays : Screen against cytochrome P450 isoforms or kinases, given the structural similarity to enzyme-active bicyclic inhibitors .
  • Metabolic Stability Studies : Use liver microsomes to evaluate oxidative degradation.
  • Molecular Docking : Model interactions with protein targets (e.g., GPCRs) using Schrödinger Suite or AutoDock .

Advanced: What precautions are necessary for handling this aldehyde in air/moisture-sensitive reactions?

Answer:

  • Storage : Store under inert gas (N2_2/Ar) at −20°C. Use molecular sieves to prevent hydration.
  • Reaction Conditions : Employ Schlenk lines or gloveboxes for anhydrous/anoxic manipulations.

Advanced: How to resolve contradictions in reported synthetic yields or diastereomer ratios?

Answer:

  • Parameter Optimization : Systematically vary catalysts (e.g., chiral Lewis acids), solvents (polar vs. nonpolar), and temperatures.
  • In Situ Monitoring : Use inline IR or Raman spectroscopy to track reaction progression and intermediate equilibria .

Advanced: How can reaction conditions be optimized to favor a specific diastereomer?

Answer:

  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products; prolonged heating may shift equilibria.
  • Additives : Chiral auxiliaries or crown ethers can bias transition states.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize dipolar intermediates, influencing stereoselectivity .

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